6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be employed.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications due to its fluorescence characteristics.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over fluorescence and chemical reactivity .
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(2)11-12-4-7(9)3-10-8(5)12/h3-4H,1-2H3 |
InChI Key |
CCXISHMEEJJMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1C)Br |
Origin of Product |
United States |
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